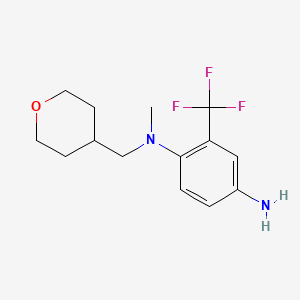
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine
説明
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C14H19F3N2O and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a tetrahydro-2H-pyran moiety, suggest that it may exhibit diverse biological activities. This review synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₉F₃N₂O. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉F₃N₂O |
| Molecular Weight | 364.62 g/mol |
| CAS Number | 1219979-39-1 |
| Solubility | Soluble in organic solvents |
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Modulation of Apoptotic Pathways : The presence of the tetrahydro-pyran moiety may influence apoptotic signaling pathways, promoting programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that trifluoromethyl-containing compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Study 1: In Vitro Anticancer Activity
A study conducted on a series of trifluoromethyl-substituted diamines demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. Although this compound was not directly tested, its structural similarity suggests it may exhibit comparable activity.
Study 2: Pharmacokinetic Properties
Research into the pharmacokinetics of similar compounds revealed that the trifluoromethyl group enhances metabolic stability and bioavailability. This suggests that this compound may also possess favorable pharmacokinetic properties conducive to therapeutic use.
科学的研究の応用
Medicinal Chemistry
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have shown that modifications in the tetrahydro-pyran ring can enhance the selectivity and potency against various cancer cell lines .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines. This is particularly relevant in the development of treatments for chronic inflammatory diseases .
Biochemical Probes
The compound serves as a biochemical probe due to its ability to interact with specific proteins or enzymes:
- Enzyme Inhibition : It has been explored for its role in inhibiting enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic disorders .
Material Science
This compound is utilized in the synthesis of new materials:
- Polymer Synthesis : The compound's unique functional groups allow it to be used as a building block for synthesizing polymers with tailored properties such as improved thermal stability and solubility .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity. The study concluded that modifications to the trifluoromethyl group enhanced anticancer activity compared to non-fluorinated analogs .
Case Study 2: Enzyme Interaction
In another investigation, researchers examined the interaction of this compound with specific kinases involved in cellular signaling. Using surface plasmon resonance (SPR) technology, they demonstrated that the compound binds selectively to a target kinase, inhibiting its activity and thereby affecting downstream signaling pathways associated with cell growth and survival .
特性
IUPAC Name |
1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(18)8-12(13)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPTCGEQGYWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















